![molecular formula C19H28N2O4 B2524815 Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921778-01-0](/img/structure/B2524815.png)
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intramolecular Interactions in Pyrolysis
Flash vacuum pyrolysis of certain carbamates yields complex mixtures, including pyrroles and hydroxypyridines. Studies like those by Cox et al. (2004) on derivatives during the pyrolysis of N-Alkenylisoxazolones reveal how intramolecular interactions can lead to the formation of intermediate 1,4-oxazepines, highlighting the importance of such compounds in understanding pyrolytic reactions and the potential for creating novel cyclic compounds through thermal decomposition processes Cox, Dixon, Lister, & Prager, 2004.
Agricultural Applications
Compounds like Carbendazim and Tebuconazole have been used in agriculture to control fungal diseases. Research on solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides by Campos et al. (2015) demonstrates the utility of carbamate derivatives in enhancing the delivery and efficacy of agricultural chemicals, reducing environmental toxicity Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015.
Photodegradation and Environmental Impact
The study of photodegradation processes, as seen in the work of Beachell and Chang (1972) on ethyl N-phenyl-carbamate, offers insights into the environmental breakdown of carbamate derivatives. Understanding how these compounds degrade under UV light can inform environmental safety assessments and the development of compounds with minimized ecological impact Beachell & Chang, 1972.
Synthetic Pathways and Medicinal Chemistry
Compounds with the 1,4-benzoxazepine structure, like those studied by Katritzky et al. (2001), show the versatility of carbamate derivatives in synthesizing complex organic molecules. These pathways are crucial in medicinal chemistry, where such frameworks are often part of pharmacologically active compounds Katritzky, Xu, He, & Mehta, 2001.
Pharmaceutical Applications
The development of ultra-short acting hypnotics, such as the work on Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate by El-Subbagh et al. (2008), illustrates the potential of carbamate derivatives in creating new therapeutic agents. These compounds have shown promise in anesthesia, demonstrating rapid onset and short duration of action, which are desirable properties in surgical settings El-Subbagh, El-kashef, Kadi, Abdel-Aziz, Hassan, Tettey, & Lehmann, 2008.
Propiedades
IUPAC Name |
ethyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-6-24-18(23)20-14-7-8-16-15(11-14)21(10-9-13(2)3)17(22)19(4,5)12-25-16/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCXLDCLKIQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)

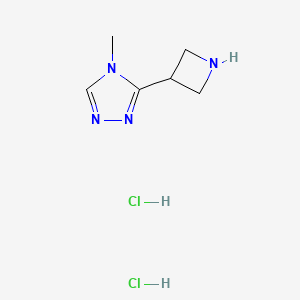


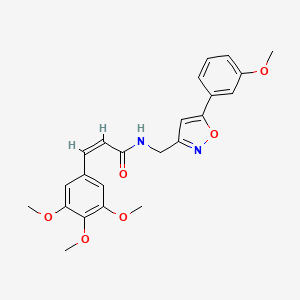
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)


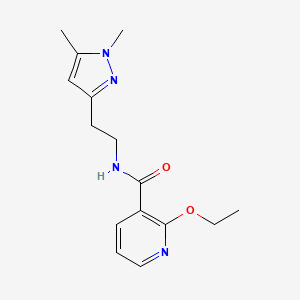
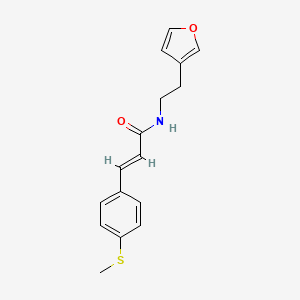
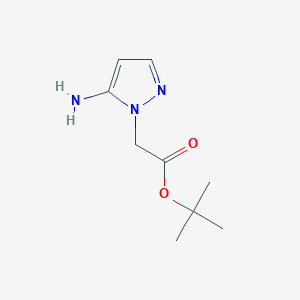
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)
